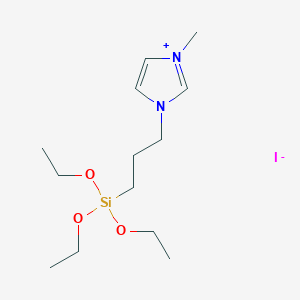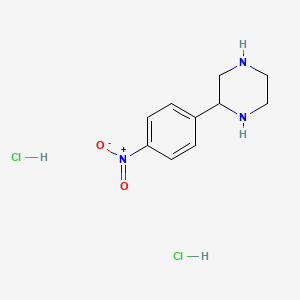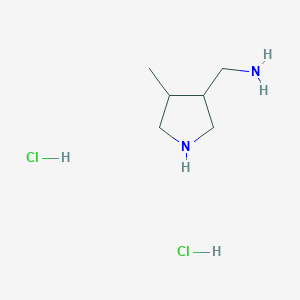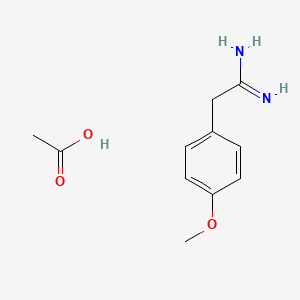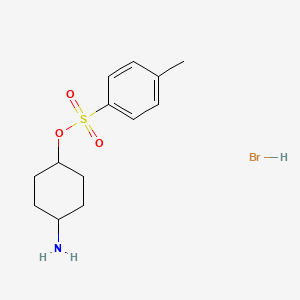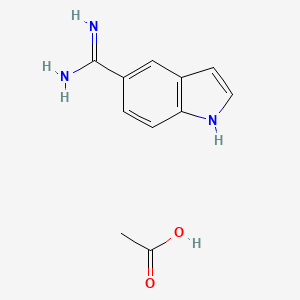
1H-Indole-5-carboxamidine HOAc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-5-carboxamidine hydrochloride (HOAc) is a compound derived from the indole nucleus, which is found in many natural products, such as tryptophan, serotonin, and melatonin. It is a member of the carboxamidine family, which are derivatives of the carboxamidine moiety, which is found in many pharmaceuticals. HOAc is a versatile compound and has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry.
Applications De Recherche Scientifique
1H-Indole-5-carboxamidine HOAc is a versatile compound and has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, 1H-Indole-5-carboxamidine HOAc is used as a reagent in the synthesis of various organic compounds, such as indoles and indolines. In drug discovery, 1H-Indole-5-carboxamidine HOAc has been used as a starting material in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug indomethacin. In biochemistry, 1H-Indole-5-carboxamidine HOAc has been used to study the biochemical and physiological effects of indole-derived compounds, such as serotonin and melatonin.
Mécanisme D'action
The mechanism of action of 1H-Indole-5-carboxamidine HOAc is not fully understood at this time. However, it is believed that 1H-Indole-5-carboxamidine HOAc exerts its effects by binding to and activating certain receptors in the body, such as the serotonin receptor 5-HT1A. This activation of the receptor leads to the release of various neurotransmitters, such as serotonin and dopamine, which have a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1H-Indole-5-carboxamidine HOAc are not fully understood at this time. However, it is believed that 1H-Indole-5-carboxamidine HOAc has a variety of effects on the body, including the modulation of neurotransmitter release, the inhibition of certain enzymes, and the modulation of gene expression. 1H-Indole-5-carboxamidine HOAc has also been shown to have anti-inflammatory and analgesic effects, as well as anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-Indole-5-carboxamidine HOAc in lab experiments include its relatively low cost, its easy availability, and its versatility. 1H-Indole-5-carboxamidine HOAc can be used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. The main limitation of using 1H-Indole-5-carboxamidine HOAc in lab experiments is that its mechanism of action is not fully understood.
Orientations Futures
There are a number of potential future directions for 1H-Indole-5-carboxamidine HOAc research. One potential direction is to further study the biochemical and physiological effects of 1H-Indole-5-carboxamidine HOAc, as well as its mechanism of action. Another potential direction is to develop new synthetic methods for the synthesis of 1H-Indole-5-carboxamidine HOAc. Additionally, further research into the therapeutic potential of 1H-Indole-5-carboxamidine HOAc could lead to the development of new drugs. Finally, further research into the use of 1H-Indole-5-carboxamidine HOAc in organic synthesis could lead to the development of new and improved synthetic methods.
Méthodes De Synthèse
The synthesis of 1H-Indole-5-carboxamidine HOAc is relatively simple and can be accomplished in a few steps. First, an indole molecule is reacted with sulfuric acid and sodium nitrite to form an intermediate compound, indole-5-carboxaldehyde. This intermediate compound is then reacted with hydrochloric acid and acetic anhydride to form 1H-indole-5-carboxamidine hydrochloride (1H-Indole-5-carboxamidine HOAc). The reaction is shown below:
Indole + H2SO4 + NaNO2 → Indole-5-carboxaldehyde
Indole-5-carboxaldehyde + HCl + Ac2O → 1H-Indole-5-carboxamidine hydrochloride (1H-Indole-5-carboxamidine HOAc)
Propriétés
IUPAC Name |
acetic acid;1H-indole-5-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.C2H4O2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8;1-2(3)4/h1-5,12H,(H3,10,11);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRSQFFYFDOMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC2=C(C=CN2)C=C1C(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-5-carboxamidine HOAc | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)

